molecular formula C40H36O4P2 B3177167 (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-76-5

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Cat. No.: B3177167
CAS No.: 1365531-76-5
M. Wt: 642.7 g/mol
InChI Key: YSQIPQZYSQJPNL-UHFFFAOYSA-N
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Description

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl (abbreviated as Ph-Garphos™, though per instruction, full nomenclature is retained) is a chiral bisphosphine ligand featuring a biphenyl backbone with:

  • Diphosphine groups at the 2,2' positions (PPh₂ substituents).
  • Methoxy groups at the 4,4',6,6' positions.
  • (R)-configuration, imparting axial chirality critical for asymmetric catalysis .

Its molecular weight is 642.66 g/mol (C₄₄H₄₀O₄P₂), with ≥97% purity in commercial preparations . The tetramethoxy substitution enhances electron density at the phosphorus centers, improving metal coordination and catalytic activity in enantioselective transformations .

Properties

IUPAC Name

[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIPQZYSQJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-75-4
Record name (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
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Mechanism of Action

Biological Activity

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl is a phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C30H34O4P2
  • Molecular Weight : 510.62 g/mol
  • CAS Number : 944836-22-0
  • Appearance : Solid

This compound belongs to a class of phosphine ligands known for their ability to form complexes with transition metals, which can enhance their biological activity.

Anti-Cancer Properties

Recent studies have demonstrated that (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl exhibits significant anti-cancer activity.

Case Study 1: In Vitro Analysis

In vitro experiments were conducted on various murine cancer cell lines (LLC1, 4T1, CT26) to assess the anti-proliferative effects:

CompoundIC50 (µM) LLC1IC50 (µM) 4T1IC50 (µM) CT26
(R)-Compound4.81 ± 0.344.72 ± 0.104.67 ± 0.09
Control X94.9 ± 16.040.2 ± 0.2325.4 ± 0.4

The results indicate that (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl has a significantly lower IC50 value compared to the control compound X, suggesting a higher potency in inhibiting cancer cell proliferation .

Case Study 2: In Vivo Studies

In vivo studies involving Balb/c mice bearing subcutaneous CT26 tumors showed that administration of (R)-compound at a dose of 0.1 mg/kg resulted in a marked reduction in tumor growth compared to controls treated with DMSO alone:

  • Tumor Growth Reduction : Significant decrease noted over treatment duration.
  • Toxicity Assessment : No observable signs of toxicity were reported during the study.

These findings highlight the compound's potential as an effective anti-cancer agent with favorable safety profiles .

The biological activity of (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl is thought to be mediated through several mechanisms:

  • Metal Coordination : The phosphine ligand can coordinate with metal ions to form stable complexes that exhibit enhanced biological activity.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that it promotes programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Ligands

Key Structural and Electronic Differences

The table below highlights critical distinctions between Ph-Garphos and analogous ligands:

Compound Name Backbone Phosphine Substituents Key Substituents Electronic Profile Applications
(R)-Ph-Garphos Biphenyl Diphenylphosphino (PPh₂) 4,4',6,6'-OCH₃ Strongly electron-donating Asymmetric hydrogenation, cross-coupling
(R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) Binaphthyl Diphenylphosphino (PPh₂) None (rigid binaphthyl core) Moderately electron-donating Asymmetric C–C bond formation
Xyl-P-Phos (4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine) Bipyridine Bis(3,5-xylyl)phosphino 2,2',6,6'-OCH₃ Electron-rich Ru-catalyzed hydrogenation
SegPhos (5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) Benzodioxole Diphenylphosphino (PPh₂) 4,4'-O-linked dioxole Electron-deficient Conjugate addition reactions
(R)-DMM-Garphos (4,4',6,6'-tetramethoxybiphenyl-2,2'-diyl bis[bis(4-methoxy-3,5-dimethylphenyl)phosphine]) Biphenyl Bis(4-methoxy-3,5-dimethylphenyl) 4,4',6,6'-OCH₃ Highly electron-donating Gold-catalyzed cycloisomerization

Catalytic Performance in Key Reactions

Asymmetric Hydrogenation
  • Ph-Garphos: Limited direct evidence in hydrogenation, but structural analogs like Xyl-P-Phos achieve >99% ee in Ru-catalyzed hydrogenation of propenoic acids .
  • BINAP : Widely used in hydrogenation but requires rigid substrates due to steric constraints .
Suzuki–Miyaura Cross-Coupling
  • Ph-Garphos: Not explicitly tested in –3, but BINAP and Xyl-P-Phos failed to produce desired products in acyclic allylic systems, while SegPhos led to conjugate addition .
  • Tetramethoxy advantage : Ph-Garphos’s electron-rich P-centers may stabilize metal intermediates better than BINAP in such reactions.
Gold-Catalyzed Cycloisomerization
  • Ph-Garphos derivatives : Electron-rich variants like (R)-DMM-Garphos (with additional methoxy groups) enhance enantioselectivity in Au-catalyzed enyne cyclizations by increasing electron density at Au centers .

Steric and Electronic Effects

  • Steric profile : Ph-Garphos’s biphenyl backbone offers moderate flexibility compared to BINAP’s rigid binaphthyl structure, enabling adaptation to diverse substrates.
  • Electronic tuning : The 4,4',6,6'-methoxy groups in Ph-Garphos provide stronger electron donation than BINAP’s unsubstituted backbone or SegPhos’s electron-withdrawing dioxole .

Q & A

(Basic) What synthetic methodologies are employed for preparing (R)-Ph-Garphos, and how do reaction conditions influence yield?

Answer:
The synthesis of (R)-Ph-Garphos typically involves sequential functionalization of a biphenyl backbone. Key steps include:

  • Ortho-Directed Lithiation : Introduction of methoxy groups at the 4,4',6,6' positions via directed lithiation, followed by quenching with methylating agents .
  • Phosphination : Bis(diphenylphosphino) groups are introduced at the 2,2' positions using chlorodiphenylphosphine under inert conditions to prevent oxidation .
  • Chiral Resolution : The (R)-enantiomer is isolated via chiral auxiliaries or crystallization with resolving agents like dibenzoyl-l-tartaric acid .
    Critical Factors :
  • Temperature control (<−40°C) during lithiation minimizes side reactions.
  • Air-sensitive intermediates require Schlenk-line techniques .

(Basic) How is the chiral configuration and purity of (R)-Ph-Garphos validated experimentally?

Answer:

  • X-ray Crystallography : Single-crystal analysis confirms the absolute (R)-configuration and ligand geometry (e.g., bond angles between P atoms and the biphenyl core) .
  • Chiral HPLC : Separates enantiomers to verify >97% enantiomeric excess (ee), as reported in ligand characterization .
  • 31P NMR : Detects trace phosphine oxides (δ ~25 ppm) or impurities, ensuring <3% oxidation .

(Advanced) How do the tetramethoxy groups in (R)-Ph-Garphos enhance enantioselectivity in asymmetric hydrogenation?

Answer:
The methoxy groups at 4,4',6,6' positions:

  • Steric Shielding : Restrict rotation of the biphenyl backbone, enforcing a rigid chiral pocket that aligns substrates for selective reduction .
  • Electronic Effects : Electron-donating methoxy groups increase electron density at phosphorus, modulating metal-ligand bonding in Ru or Rh complexes .
    Case Study : In Ru-catalyzed hydrogenation of β-ketoesters, (R)-Ph-Garphos achieves >90% ee, outperforming non-methoxy analogs like BINAP due to improved steric control .

(Advanced) Why do contradictory enantioselectivity outcomes arise when using (R)-Ph-Garphos with different metal centers (e.g., Ru vs. Rh)?

Answer:
Contradictions stem from:

  • Metal Coordination Geometry : Ru(II) typically adopts an octahedral geometry, favoring bidentate P,P'-coordination, while Rh(I) prefers square-planar geometries, potentially distorting the ligand’s chiral environment .
  • Substrate-Ligand Mismatch : Bulky substrates (e.g., tetrasubstituted alkenes) may clash with methoxy groups in Rh systems, reducing ee. Systematic screening of metal precursors (e.g., [Rh(COD)2]BF4 vs. [RuCl2(p-cymene)]2) is recommended .

(Advanced) How can researchers mitigate air sensitivity and oxidation during catalytic applications of (R)-Ph-Garphos?

Answer:

  • Handling Protocols : Store ligands under argon and prepare metal complexes in gloveboxes. Pre-purify solvents (e.g., degas THF with N2) to remove O2 .
  • Additives : Add 1 eq. of NaBH4 to reaction mixtures to reduce trace phosphine oxides .
  • In Situ Complexation : Pre-form stable metal-ligand complexes (e.g., RuCl2(R)-Ph-Garphos) to enhance air stability .

(Methodological) What spectroscopic and computational tools are critical for analyzing (R)-Ph-Garphos in catalysis?

Answer:

  • NMR Spectroscopy : 1H/13C NMR tracks ligand integrity, while 31P NMR identifies metal-ligand coordination shifts (Δδ ~5–10 ppm upon binding) .
  • DFT Calculations : Models transition states to rationalize enantioselectivity trends (e.g., non-covalent interactions between methoxy groups and substrates) .
  • Kinetic Profiling : Measures turnover frequencies (TOF) under varying pressures (H2 or CO) to optimize catalytic efficiency .

(Advanced) How should researchers design substrate scope studies to evaluate (R)-Ph-Garphos performance?

Answer:

  • Diversified Substrates : Test α,β-unsaturated acids, ketones, and heterocyclic olefins to map steric/electronic tolerance .
  • Competition Experiments : Compare ee values between electron-rich (e.g., naproxen precursor) and electron-poor substrates (e.g., nitroalkenes) to identify electronic biases .
  • High-Throughput Screening : Use parallel reactors to assess >50 substrates under standardized conditions (e.g., 10 bar H2, 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Reactant of Route 2
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

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